Azocan-1-yl(cyclopentyl)methanone
Description
Azocan-1-yl(cyclopentyl)methanone is a ketone derivative featuring an 8-membered azocan ring (a saturated heterocycle with seven methylene groups and one nitrogen atom) linked via a carbonyl group to a cyclopentyl substituent. Its molecular formula is inferred as C₁₃H₂₃NO, with a molecular weight of approximately 209.33 g/mol (calculated). The azocan ring contributes conformational flexibility, while the cyclopentyl group introduces steric bulk and lipophilicity. This compound is structurally distinct from aryl-substituted methanones or phosphonates, positioning it as a unique scaffold in medicinal and organic chemistry .
Properties
IUPAC Name |
azocan-1-yl(cyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-13(12-8-4-5-9-12)14-10-6-2-1-3-7-11-14/h12H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTYVOYMDZDVSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azocan-1-yl(cyclopentyl)methanone can be synthesized through a multi-step process involving the reaction of azocane with cyclopentanone. The general procedure involves the following steps:
Formation of Azocane: Azocane is synthesized by the cyclization of a suitable linear precursor under acidic conditions.
Reaction with Cyclopentanone: Azocane is then reacted with cyclopentanone in the presence of a suitable catalyst, such as a Lewis acid, to form the desired ketone product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include:
Catalytic Hydrogenation: To ensure complete conversion of intermediates.
Purification: Using techniques such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(cyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Azocan-1-yl(cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of azocan-1-yl(cyclopentyl)methanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Comparison with Similar Methanone Derivatives
Key structural analogs include:
Key Differences :
- Substituents : Y206-5387’s halogenated phenyl group enhances electronegativity and lipophilicity (logP = 4.08) compared to the target’s aliphatic cyclopentyl (estimated logP ~3.5) .
- Functional Groups : S545-0296’s oxadiazole moiety may improve metabolic stability and hydrogen-bonding capacity, absent in the target .
Bond Dissociation and Stability Analysis
Evidence from cyclopentyl-containing compounds reveals:
- Cyclopentylamine (CPA) : N–C bond dissociation occurs at 5.7 eV , lower than other amines (e.g., tert-butylamine at ~8.3 eV), suggesting reduced stability for N-linked cyclopentyl groups .
- Heteroatom Influence : In linear chains, nitrogen lowers bond dissociation energy (e.g., ethyl radical loss at 8.3 eV for N vs. 9.0 eV for O) .
For the target compound, the cyclopentyl group is attached to a carbonyl carbon rather than directly to nitrogen. However, the proximity of the azocan nitrogen to the ketone may electronically stabilize the carbonyl group, indirectly influencing reactivity. Comparatively, Y206-5387’s aryl-ketone structure likely exhibits higher resonance stabilization due to conjugation with the aromatic ring .
Physicochemical Property Comparison
| Property | Target (Estimated) | Y206-5387 | S545-0296 |
|---|---|---|---|
| Molecular Weight | 209.33 | 287.73 | 303.41 |
| logP | ~3.5 | 4.08 | N/A |
| logSw (Solubility) | ~-4.0 | -4.55 | N/A |
| Polar Surface Area | ~17 Ų | 17.22 Ų | N/A |
Insights :
- The absence of halogen atoms in the target may reduce metabolic liabilities (e.g., oxidative dehalogenation) compared to Y206-5387 .
Pharmacokinetic and Reactivity Considerations
- Metabolic Stability : The cyclopentyl group may shield the ketone from enzymatic degradation, whereas Y206-5387’s aryl group could undergo cytochrome P450-mediated oxidation .
- Synthetic Accessibility : Silica gel chromatography (as used in related syntheses ) is likely applicable for purification, though steric hindrance from the cyclopentyl group may complicate reactions.
- Reactivity: The target’s ketone is less prone to hydrolysis than phosphonofluoridates (e.g., cyclopentyl isopropylphosphonofluoridate ), enhancing shelf stability.
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